molecular formula C12H16N4O4S B2934549 3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide CAS No. 1796948-05-4

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide

Cat. No.: B2934549
CAS No.: 1796948-05-4
M. Wt: 312.34
InChI Key: YWCCCHYNCXXOIQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H16N4O4S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including those with complex structures like 3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide, are pivotal in drug discovery due to their diverse biological activities. These compounds exhibit a range of pharmacological properties, such as antibacterial, anti-carbonic anhydrase, and anti-tumor activities. The design of sulfonamide hybrids, incorporating various organic scaffolds like coumarin, pyrazole, and isoxazole, enhances their pharmacological profile, leading to the development of novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Enzyme Inhibition Properties

Sulfonamide derivatives have been synthesized with the aim of inhibiting enzymes like carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes. These inhibitors are designed to possess low cytotoxicity, making them suitable candidates for therapeutic applications. Their effectiveness against enzymes and their low cytotoxicity towards non-tumor cells highlight their potential in medicinal chemistry (Ozmen Ozgun et al., 2019).

Supramolecular Chemistry Applications

Complexes based on sulfonamide ligands, such as those derived from pyrazole sulfone/sulfoxide compounds, contribute significantly to the field of supramolecular chemistry. These complexes can form monomeric or dimeric structures depending on the reaction conditions, leading to the development of new materials with potential applications in catalysis and material science (León et al., 2013).

Contribution to Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives plays a vital role in their pharmacological and biological activities. Understanding these molecular conformations is essential for designing drugs with specific therapeutic actions. This research contributes to the foundational knowledge required for the development of novel drugs with improved efficacy and safety profiles (Erturk, Gumus, Dikmen, & Alver, 2016).

Properties

IUPAC Name

3,5-dimethyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-8-12(9(2)20-14-8)21(17,18)15-10-5-13-16(6-10)11-3-4-19-7-11/h5-6,11,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCCCHYNCXXOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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